4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine

Cross-Coupling Regioselectivity Structure-Activity Relationship

Sourcing a reliable building block with a conformationally constrained, metabolically stable motif can stall CNS and agrochemical discovery. 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine (CAS 1395492-90-6) solves this by combining a bromine handle for late-stage cross-coupling with a 1-(trifluoromethyl)cyclopropyl group that enhances lipophilicity and blood-brain barrier permeability. - Directly supports SAR exploration for neurological targets (structurally related mGlu2 PAMs show EC50 = 4.8 nM) and agrochemical lead optimization. - Enables installation of biotin, fluorescent dyes, or photoaffinity labels for chemical probe synthesis. - Available as a >95% pure research reagent with guaranteed global supply chain transparency.

Molecular Formula C9H7BrF3N
Molecular Weight 266.06 g/mol
CAS No. 1395492-90-6
Cat. No. B1402229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine
CAS1395492-90-6
Molecular FormulaC9H7BrF3N
Molecular Weight266.06 g/mol
Structural Identifiers
SMILESC1CC1(C2=NC=CC(=C2)Br)C(F)(F)F
InChIInChI=1S/C9H7BrF3N/c10-6-1-4-14-7(5-6)8(2-3-8)9(11,12)13/h1,4-5H,2-3H2
InChIKeyAJYRTYGOUARIGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Versatile Building Block for Medicinal Chemistry and Agrochemical Research


4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine (CAS 1395492-90-6) is a heterocyclic building block featuring a pyridine core with a bromine atom at the 4-position and a 1-(trifluoromethyl)cyclopropyl group at the 2-position . It is a key intermediate for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemical research, due to the unique properties conferred by the trifluoromethyl-cyclopropyl moiety, which enhances metabolic stability and lipophilicity . This compound is primarily used in research and development settings as a starting material for constructing libraries of compounds or for synthesizing specific drug candidates and pesticides .

4-bromo handle for cross-coupling functionalization
Trifluoromethyl-cyclopropyl motif for lipophilicity and metabolic stability
Research building block for CNS and agrochemical target synthesis

Why Simple Substitution Fails: Critical Role of the Scaffold


The specific substitution pattern and the presence of both a bromine atom and a trifluoromethyl-cyclopropyl group on 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine are not interchangeable with generic analogs. The bromine at the 4-position provides a unique vector for late-stage functionalization via cross-coupling reactions [1], while the 1-(trifluoromethyl)cyclopropyl group at the 2-position introduces a conformationally constrained, highly lipophilic, and metabolically stable motif that is difficult to replicate with simpler alkyl or haloalkyl substituents . The specific regioisomer (4-bromo-2-substituted) is crucial; alternative isomers like 5-bromo-2-substituted or 3-bromo-2-substituted pyridines will exhibit altered electronic and steric properties, leading to different reactivity profiles and biological outcomes . Furthermore, compounds lacking the cyclopropyl ring, such as 2-bromo-4-(trifluoromethyl)pyridine, or those with a different halogen, such as 2-chloro-6-[1-(trifluoromethyl)cyclopropyl]pyridine, cannot reliably serve as drop-in replacements without significantly altering the synthetic pathway and the final product's properties .

Regioisomer 5-bromo-2-substituted isomer may alter cross-coupling reactivity
Scaffold simplification Lacking cyclopropyl ring may reduce lipophilicity and conformational constraint
Halogen substitution Different halogen or substitution pattern may shift synthetic pathway

Synthetic and Biological Differentiation: A Comparative Analysis


Regioisomeric Impact on Cross-Coupling Reactivity

The specific 4-bromo substitution pattern on the pyridine ring in 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine is a critical determinant for its utility in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings [1]. The 4-position is more reactive towards oxidative addition with palladium catalysts compared to the 5-position in the 5-bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine isomer (CAS 1431616-44-2) . This difference in reactivity is a key factor for synthetic planning, as it can influence reaction yields and the scope of achievable products [1].

Regioisomer reactivity
Class-level inference
4-bromo-2-substituted: predicted higher cross-coupling reactivity vs. 5-bromo-2-substituted isomer
Supports regioisomer selection for synthetic planning
Reactivity based on electronic effects; validation recommended
Cross-Coupling Regioselectivity Structure-Activity Relationship

mGlu2 PAM Activity of a Structurally Related Scaffold

While direct biological data for 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine is not available in primary literature, a closely related compound from the same chemical class, CHEMBL2179319, demonstrates potent positive allosteric modulation (PAM) of the human metabotropic glutamate receptor 2 (mGlu2) [1]. This compound, which also features a trifluoromethyl-cyclopropyl motif on a pyridine core, exhibits an EC50 of 4.8 nM and a Ki of 15 nM in radioligand binding assays [1].

Related scaffold mGlu2 PAM
Class-level inference
EC50 4.8 nM, Ki 15 nM (CHEMBL2179319)
Supports CNS target exploration with this scaffold class
Direct data for target compound not available; class context
Neuroscience mGlu2 Receptor Positive Allosteric Modulation

Enhanced Physicochemical Properties vs. Non-Cyclopropyl Analog

The presence of the 1-(trifluoromethyl)cyclopropyl group in 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine is designed to improve key physicochemical properties compared to simpler trifluoromethyl-substituted pyridines . The cyclopropyl ring introduces conformational constraint and increases lipophilicity while maintaining metabolic stability, a profile that is highly desirable in drug discovery . In contrast, an analog lacking the cyclopropyl ring, such as 2-Bromo-4-(trifluoromethyl)pyridine, is expected to have lower lipophilicity and greater conformational flexibility, which can lead to increased off-target effects and reduced in vivo half-life .

Lipophilicity enhancement
Class-level inference
Predicted LogP increase ~1-2 units vs. non-cyclopropyl analog
May support improved membrane permeability and target engagement
In silico estimate; experimental verification needed
Lipophilicity Metabolic Stability Drug Design

Recommended Research Applications Based on Verified Potential


Synthesizing CNS-Penetrant Drug Candidates

4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine is a valuable building block for constructing libraries of compounds targeting central nervous system (CNS) disorders. The presence of the 1-(trifluoromethyl)cyclopropyl group is known to enhance blood-brain barrier permeability and metabolic stability . As demonstrated by the potent mGlu2 PAM activity of a structurally related compound (EC50 = 4.8 nM) [1], this scaffold can be elaborated into molecules with high affinity for neurological targets. Researchers can use this compound as a core for further SAR exploration, leveraging the bromine atom for diverse functionalization via cross-coupling to modulate activity and selectivity [2].

Developing Novel Pesticides with Improved Stability

In agrochemical research, the unique trifluoromethyl-cyclopropyl motif of this compound is attractive for designing new fungicides or nematicides. The group enhances metabolic stability, which can prolong the half-life of the active ingredient in the field, while the cyclopropyl ring can improve binding to biological targets . Patents in the field of alkynyl pyridine-substituted amides, which utilize similar cyclopropyl-pyridine building blocks, demonstrate the relevance of this scaffold for developing effective pest control agents [1]. The bromine handle allows for the late-stage introduction of diverse pharmacophores to optimize activity and selectivity against specific pests [2].

Creating Chemical Probes for Target Identification

This compound is an ideal starting material for the synthesis of chemical probes for target identification and validation. The bromine atom can be used to install a variety of reporter groups, such as biotin, fluorescent dyes, or photoaffinity labels, via cross-coupling chemistry . The resulting probes, containing the metabolically stable trifluoromethyl-cyclopropyl moiety, can be used in cellular assays to study protein-ligand interactions, map binding sites, or identify new drug targets [1]. The enhanced lipophilicity of the scaffold can also improve cellular uptake, making the probes more effective in live-cell experiments .

Building Advanced Functional Materials

The unique electronic properties of the pyridine core and the rigid, lipophilic cyclopropyl group make 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine a candidate for the development of novel materials. It can serve as a monomer or a building block for the synthesis of conjugated polymers or metal-organic frameworks (MOFs) with specific optoelectronic or catalytic properties . The bromine atom provides a convenient site for further polymerization or for anchoring the molecule onto surfaces [1]. The presence of the trifluoromethyl group can enhance the material's thermal and chemical stability .

Application
Selection Property
Validation Focus
CNS research compound synthesis
Trifluoromethyl-cyclopropyl motif for BBB permeability context
Target engagement and metabolic stability assays
Agrochemical research candidate synthesis
Cyclopropyl-pyridine scaffold for field stability context
Pest selectivity and environmental persistence screening
Chemical probe synthesis
Bromine handle for reporter installation
Protein-ligand interaction and cellular uptake studies
Functional material building block
Pyridine core and rigid cyclopropyl group
Optoelectronic or catalytic property evaluation

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